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Compound of Interest

Compound Name:

4-[(2-

Cyanoethyl)methylamino]benzalde

hyde

Cat. No.: B1345214 Get Quote

An In-depth Technical Guide to 4-[(2-Cyanoethyl)methylamino]benzaldehyde and Its

Chemical Analogs

Abstract: This technical guide provides a comprehensive overview of 4-[(2-
Cyanoethyl)methylamino]benzaldehyde (CAS No. 94-21-3), a key organic intermediate

primarily utilized in the synthesis of cationic dyes. This document details the compound's

chemical identity, nomenclature, and physicochemical properties. It further explores

representative synthesis and analytical quality control methodologies, offering insights into the

chemical principles that govern these processes. Safety, handling, and applications are also

discussed to provide a complete profile for researchers, chemists, and professionals in the

fields of chemical synthesis and drug development. A clarification regarding the term

"Forosone" is also provided, concluding that it is not a recognized synonym for this compound

in standard chemical literature.

Chemical Identity and Nomenclature
4-[(2-Cyanoethyl)methylamino]benzaldehyde is an aromatic aldehyde containing a tertiary

amine and a nitrile functional group. Its identity is unequivocally established by its Chemical

Abstracts Service (CAS) Registry Number: 94-21-3.[1][2]
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While the name "Forosone" was specified for this topic, extensive searches across chemical

databases and scientific literature did not identify it as a synonym for CAS No. 94-21-3. It is

likely a proprietary trade name, a historical designation not in common use, or a misnomer.

Other compounds with phonetically similar names, such as Fluoresone (a sulfonamide) or the

drug Fluticasone Furoate, are chemically distinct and unrelated.[3][4][5]

The compound is known by several systematic and common names, which are crucial for

comprehensive literature and patent searches.

Nomenclature Type Name Source

CAS Name
Benzaldehyde, 4-[(2-

cyanoethyl)methylamino]-
N/A

IUPAC Name
4-[(2-Cyanoethyl)

(methyl)amino]benzaldehyde
N/A

Common Synonym

3-[(4-

Formylphenyl)methylamino]pro

piononitrile

[6][7]

Common Synonym

4-[N-Methyl-N-(2-

cyanoethyl)]amino

benzaldehyde

[6]

Common Synonym
N-Cyanoethyl-N-methyl-4-

aminobenzaldehyde
[8]

CAS Registry No. 94-21-3 [1][2][9]

EC Number 202-315-0 [2][6]

MDL Number MFCD00021067 [2]

Physicochemical and Spectral Properties
Understanding the physicochemical properties of a compound is fundamental for its application

in synthesis, purification, and formulation.
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Property Value Source

Molecular Formula C₁₁H₁₂N₂O [1][9]

Molecular Weight 188.23 g/mol [1][2][9]

Appearance
White to yellow crystalline

powder/solid
[10]

Melting Point 70-74 °C (lit.) [2][5][6]

Boiling Point 387.1±27.0 °C (Predicted) [6]

Density 1.137±0.06 g/cm³ (Predicted) [6]

SMILES String CN(CCC#N)c1ccc(C=O)cc1 [2][11]

InChI Key
DNRTTXXWWAKULZ-

UHFFFAOYSA-N
[2][5]

While a publicly available, peer-reviewed NMR spectrum for this specific compound is not

available, the expected spectral features can be inferred from its structure. In ¹H NMR, one

would anticipate signals corresponding to the aldehydic proton (~9.7-10.0 ppm), aromatic

protons on the disubstituted ring (~6.7-7.8 ppm), the N-methyl protons (~3.0 ppm), and two

methylene groups of the cyanoethyl chain (~2.7-3.8 ppm).[11]

Representative Synthesis Pathway: Vilsmeier-Haack
Reaction
While multiple synthetic routes may exist, a common and industrially scalable method for

producing aromatic aldehydes like the target compound is the Vilsmeier-Haack reaction. This

reaction formylates an electron-rich aromatic ring. The starting material would be N-methyl-N-

(2-cyanoethyl)aniline.

Reaction Principle: The Vilsmeier reagent, a chloroiminium salt, is formed in situ from a

formamide derivative (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus

oxychloride, POCl₃). This electrophilic reagent then attacks the electron-rich aromatic ring of

the aniline derivative, which is activated by the tertiary amine substituent. A subsequent

hydrolysis step introduces the aldehyde's oxygen atom and liberates the desired product.
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Vilsmeier Reagent Formation Main Reaction

DMF

Vilsmeier Reagent
[ClCH=N(CH₃)₂]⁺

+ POCl₃

POCl₃ N-methyl-N-(2-cyanoethyl)aniline

Iminium Salt Intermediate

+ Vilsmeier Reagent
(Electrophilic Attack)

4-[(2-Cyanoethyl)methylamino]benzaldehyde

Hydrolysis (H₂O)

Click to download full resolution via product page

Caption: Vilsmeier-Haack synthesis workflow.

Step-by-Step Methodology (Conceptual)
Reagent Formation: N,N-Dimethylformamide (DMF) is cooled in an inert atmosphere, and

phosphorus oxychloride (POCl₃) is added dropwise, maintaining a low temperature to form

the Vilsmeier reagent.

Electrophilic Addition: The starting material, N-methyl-N-(2-cyanoethyl)aniline, is dissolved in

a suitable solvent and added slowly to the pre-formed Vilsmeier reagent. The reaction is

stirred, often with gentle heating, to drive the formylation to completion.

Hydrolysis: The reaction mixture is quenched by pouring it into a mixture of ice and water,

followed by basification (e.g., with sodium hydroxide or sodium carbonate) to hydrolyze the

intermediate iminium salt.

Workup and Purification: The aqueous mixture is extracted with an organic solvent (e.g.,

ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g.,
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Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified,

typically by recrystallization from a suitable solvent like ethanol, to yield the final crystalline

solid.

This method is advantageous due to the relatively inexpensive and available reagents and its

high regioselectivity for formylating the para position of the activated aniline ring.

Applications in Research and Development
The primary and most well-documented application of 4-[(2-
Cyanoethyl)methylamino]benzaldehyde is as a crucial intermediate in dye synthesis.[1]

Cationic Dyes: It serves as a precursor or "coupler" component in the manufacturing of

specific cationic (basic) dyes. The aldehyde group provides a reactive site for condensation

reactions with other aromatic compounds (e.g., active methylene compounds) to form the

extended conjugated systems responsible for the dye's color.

Organic Synthesis Building Block: The molecule possesses three distinct functional groups

(aldehyde, tertiary amine, nitrile), making it a versatile building block for more complex

molecules in medicinal chemistry or materials science. The aldehyde can be converted into

other functionalities (e.g., alcohols, carboxylic acids, imines), while the nitrile can be

hydrolyzed or reduced.

While not directly a pharmaceutical agent, its role as a starting material or intermediate makes

it relevant to drug development professionals who may be synthesizing novel heterocyclic

compounds or complex molecular scaffolds.

Quality Control and Analytical Protocols
Ensuring the purity and identity of a chemical intermediate is critical for the success of

subsequent synthetic steps. Reversed-Phase High-Performance Liquid Chromatography (RP-

HPLC) is a standard method for this purpose.

Protocol: Purity Determination by RP-HPLC
This protocol is a representative method for analyzing substituted benzaldehydes and should

be optimized for specific instrumentation.[7]
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Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase

column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

Mobile Phase Preparation:

Solvent A: Deionized Water with 0.1% Formic Acid (or Acetic Acid).

Solvent B: Acetonitrile with 0.1% Formic Acid (or Acetic Acid).

Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

Detection Wavelength: 254 nm (or the compound's λmax if determined).

Column Temperature: 30 °C.

Injection Volume: 10 µL.

Gradient Program: A linear gradient from 30% B to 95% B over 15 minutes, hold for 2

minutes, then return to initial conditions and equilibrate.

Sample Preparation:

Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

Dilute this stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of

Solvent A and Solvent B.

Analysis: Inject the prepared sample. The purity is determined by calculating the area

percentage of the main peak relative to the total area of all observed peaks. Identity can be

confirmed by comparing the retention time to that of a certified reference standard.

Rationale for Choices:

C18 Column: Provides excellent hydrophobic retention for aromatic compounds.
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Acidified Mobile Phase: Improves peak shape for the amine-containing compound by

suppressing the ionization of residual silanols on the stationary phase.

Gradient Elution: Ensures that impurities with a wide range of polarities are eluted and

resolved from the main peak.

Sample Preparation

HPLC Analysis Data Processing

Solid Compound Stock Solution
(1 mg/mL in ACN)

Dissolve Working Sample
(50 µg/mL)

Dilute

Autosampler
Inject 10 µL

C18 Column
Gradient Elution

UV Detector
(254 nm) Chromatogram Purity Report

(Area %)
Integrate Peaks

Click to download full resolution via product page

Caption: General workflow for HPLC purity analysis.

Safety and Handling
4-[(2-Cyanoethyl)methylamino]benzaldehyde is classified as harmful and an irritant. Proper

personal protective equipment (PPE) and handling procedures are mandatory.

Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation,

and Specific Target Organ Toxicity (Respiratory system).[3][11]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][8]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][8]
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.[8]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[8]

Storage: Keep in a dark place under an inert atmosphere, preferably refrigerated at 2-8°C.[6]

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid dust

formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [synonyms for 4-[(2-
Cyanoethyl)methylamino]benzaldehyde like Forosone]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1345214#synonyms-for-4-2-cyanoethyl-
methylamino-benzaldehyde-like-forosone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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